molecular formula C7H9ClN2O B1591045 2-Chloro-4-ethoxy-6-methylpyrimidine CAS No. 37482-64-7

2-Chloro-4-ethoxy-6-methylpyrimidine

Cat. No. B1591045
CAS RN: 37482-64-7
M. Wt: 172.61 g/mol
InChI Key: VEGXTHMAVSWQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethoxy-6-methylpyrimidine is a chemical compound with the molecular formula C7H9ClN2O . It is used in various chemical reactions and has potential applications in the field of organic synthesis.


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-ethoxy-6-methylpyrimidine is 172.61 . Its molecular formula is C7H9ClN2O . Unfortunately, the specific details about its molecular structure are not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-4-ethoxy-6-methylpyrimidine are not detailed in the search results .


Physical And Chemical Properties Analysis

2-Chloro-4-ethoxy-6-methylpyrimidine is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiviral Activity

  • A study by Hocková et al. (2003) explored derivatives of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, including with ethoxy groups. These derivatives demonstrated significant inhibition of retrovirus replication in cell culture, highlighting potential antiviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Pharmaceutical Compounds

  • Zang Jia-liang et al. (2009) described the synthesis of dasatinib, an antitumor agent, using a process that involved the chloro groups of 4,6-dichloro-2-methylpyrimidine, demonstrating the utility of chloro-methylpyrimidine derivatives in the synthesis of complex pharmaceuticals (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
  • Guo Lei-ming (2012) also worked on the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of dasatinib, further underscoring the relevance of such compounds in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Electrochemical Studies

  • Kiichiro Sugino et al. (1957) investigated the electrolytic reduction of 2-Amino-4-chloropyrimidine and its derivatives, contributing to the understanding of the electrochemical properties of chloro-methylpyrimidine compounds (Kiichiro Sugino, Shirai, Sekine, & Odo, 1957).

Pharmaceutical Chemistry

  • Erkin and Krutikov (2007) described the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, showcasing the use of methylpyrimidine derivatives in creating compounds with antituberculous effects (Erkin & Krutikov, 2007).

Chemical Synthesis and Properties

  • Malinka et al. (1989) synthesized various derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, including 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine, demonstrating the versatility of pyrimidine derivatives in the creation of new chemical entities with potential pharmacological activities (Malinka, Zawisza, & Zajac, 1989).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It is considered a potentially harmful substance, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

2-chloro-4-ethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGXTHMAVSWQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571013
Record name 2-Chloro-4-ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethoxy-6-methylpyrimidine

CAS RN

37482-64-7
Record name 2-Chloro-4-ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethoxy-6-methylpyrimidine
Reactant of Route 3
2-Chloro-4-ethoxy-6-methylpyrimidine
Reactant of Route 4
2-Chloro-4-ethoxy-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-ethoxy-6-methylpyrimidine
Reactant of Route 6
2-Chloro-4-ethoxy-6-methylpyrimidine

Citations

For This Compound
5
Citations
JA Bee - 1963 - search.proquest.com
In PART ONE is presented the general reasons for the work undertaken by the author. PART TWO contains a review of the structure, synthesis and properties of s-triazolo [a] pyrimidines…
Number of citations: 0 search.proquest.com
A Chevalier, MP Alam, OM Khdour, M Schmierer… - Bioorganic & Medicinal …, 2016 - Elsevier
… Elution with 19:1 hexane/EtOAc afforded 2-chloro-4-ethoxy-6-methylpyrimidine as a colorless solid: yield 2.16 g (51%); mp 37–38 C; silica gel TLC R f 0.41 (4:1 hexane/EtOAc); 1 H …
Number of citations: 12 www.sciencedirect.com
S OKABE - Synthesis - jlc.jst.go.jp
Peptic ulcer disease (PUD) is generally believed to result from an imbalance between “aggressive factors,” such as acid secretion, pepsin, and bile, and “defensive factors,” such as …
Number of citations: 0 jlc.jst.go.jp
MP Alam - 2014 - keep.lib.asu.edu
… The catalytic cross coupling of 2-chloro-4-ethoxy-6-methylpyrimidine using azetidine hydrochloride, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) and Cs2CO3 afforded 2.82 …
Number of citations: 3 keep.lib.asu.edu
M IKEDA, K MARUYAMA, Y NOBUHARA… - Chemical and …, 1996 - jstage.jst.go.jp
… - (3) and 2-hydrazino-4-methyl-pyrimidines (4),” 2-chloro— 4-methoxy-6-methyl- (9) and 4-chloro-2-meth0xy-6-methylpyrimidines (30),9) 2—chloro—4—ethoxy-6-methylpyrimidine (10), …
Number of citations: 54 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.